

# A Head-to-Head Comparison of Encenicline and Galantamine on Cognitive Tasks

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Encenicline** and galantamine, two compounds that have been investigated for their potential to enhance cognitive function. While direct head-to-head clinical trials are unavailable due to the discontinuation of **Encenicline**'s development, this document synthesizes available data from independent clinical trials to offer an indirect comparison of their efficacy on various cognitive tasks.

## **Executive Summary**

Encenicline, a selective partial agonist of the  $\alpha 7$  nicotinic acetylcholine receptor ( $\alpha 7$ -nAChR), and galantamine, a reversible acetylcholinesterase inhibitor and allosteric modulator of nicotinic receptors, both aimed to improve cognitive function through cholinergic system modulation.[1] [2][3] Encenicline showed initial promise in Phase 2 trials for schizophrenia and Alzheimer's disease but ultimately failed to meet primary endpoints in Phase 3 trials, leading to the cessation of its development.[2][4][5] Galantamine, on the other hand, is an approved treatment for mild to moderate dementia of the Alzheimer's type and has demonstrated modest efficacy in improving cognitive function.[3][6][7] This guide presents the mechanisms of action, clinical trial data on cognitive outcomes, and detailed experimental protocols for both compounds to facilitate a comparative understanding.

### **Mechanisms of Action**

The two compounds enhance cholinergic signaling through distinct mechanisms.



**Encenicline** acts as a selective partial agonist at the  $\alpha$ 7 nicotinic acetylcholine receptor ( $\alpha$ 7-nAChR).[2][8] This receptor is a ligand-gated ion channel with high permeability to calcium ions.[2] **Encenicline**'s binding to the  $\alpha$ 7-nAChR leads to an influx of calcium, which can activate downstream signaling pathways like the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways, implicated in synaptic plasticity and cognitive processes.[2][8]

Galantamine has a dual mechanism of action.[1][9] It is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[1][9][10] By inhibiting AChE, galantamine increases the concentration of acetylcholine in the synaptic cleft.[9][10] Additionally, galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which enhances their response to acetylcholine.[1][9] This dual action is believed to contribute to its cognitive-enhancing effects.[1][9]

### **Signaling Pathway Diagrams**



Click to download full resolution via product page

Caption: **Encenicline**'s signaling pathway.





Click to download full resolution via product page

Caption: Galantamine's dual mechanism of action.

### **Head-to-Head Performance on Cognitive Tasks**

As no direct comparative trials exist, this section presents data from separate placebocontrolled studies.

## **Encenicline:** Key Clinical Trial Data on Cognition

**Encenicline** was primarily evaluated for cognitive impairment in schizophrenia and Alzheimer's disease.



| Cognitive Domain   | Assessment Tool                                                              | Study Population                        | Key Findings                                                                                  |
|--------------------|------------------------------------------------------------------------------|-----------------------------------------|-----------------------------------------------------------------------------------------------|
| Global Cognition   | CogState Overall<br>Cognition Index (OCI)                                    | Schizophrenia                           | Statistically significant improvement with 0.27 mg/day vs. placebo (p=0.034). [11][12]        |
| Global Cognition   | MATRICS Consensus<br>Cognitive Battery<br>(MCCB)                             | Schizophrenia                           | Notable trends in improvement across all cognition scales. [11]                               |
| Function           | Schizophrenia<br>Cognition Rating<br>Scale (SCoRS)                           | Schizophrenia                           | Significant improvement in function with 0.9 mg/day vs. placebo (p=0.011).[11][12]            |
| Cognitive Symptoms | PANSS Cognition<br>Impairment Domain                                         | Schizophrenia                           | Significant improvement with 0.9 mg/day vs. placebo (p=0.0098).[11][12]                       |
| Negative Symptoms  | PANSS Negative<br>Scale                                                      | Schizophrenia                           | Significant decrease in negative symptoms with 0.9 mg/day vs. placebo (p=0.028). [11][12][13] |
| Cognition          | Alzheimer's Disease<br>Assessment Scale-<br>Cognitive Subscale<br>(ADAS-Cog) | Mild to moderate<br>Alzheimer's Disease | Met primary endpoint,<br>showing improvement<br>over baseline at the<br>highest dose.[14]     |

Note: Despite these Phase 2 results, **Encenicline** failed to meet its primary endpoints in two large Phase 3 trials for schizophrenia, which assessed performance on the MCCB and SCoRS. [5]



### **Galantamine: Key Clinical Trial Data on Cognition**

Galantamine is approved for Alzheimer's disease and has been studied in other populations.

| Cognitive Domain                                            | Assessment Tool                                                                                 | Study Population                        | Key Findings                                                                                                   |
|-------------------------------------------------------------|-------------------------------------------------------------------------------------------------|-----------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Cognition                                                   | Alzheimer's Disease<br>Assessment Scale-<br>Cognitive Subscale<br>(ADAS-cog)                    | Mild to moderate<br>Alzheimer's Disease | Consistently shows a modest but statistically significant improvement compared to placebo. [7]                 |
| Global Function                                             | Clinician's Interview-<br>Based Impression of<br>Change plus<br>Caregiver Input<br>(CIBIC-plus) | Mild to moderate<br>Alzheimer's Disease | Significantly more patients show improvement compared to placebo. [7]                                          |
| Cognition                                                   | Mini-Mental State<br>Examination (MMSE)                                                         | Mild to moderate<br>Alzheimer's Disease | Long-term treatment attenuated the decline in MMSE scores compared to predicted decline without treatment.[15] |
| Cognition                                                   | ADAS-cog/13                                                                                     | Vascular or Mixed<br>Dementia           | Investigated as a measure of effectiveness.[16]                                                                |
| Working Memory, Verbal Learning/Memory, Response Inhibition | Battery of cognitive tests                                                                      | Marijuana Users                         | A study was designed to evaluate galantamine's effects on these cognitive functions.[17]                       |

# **Experimental Protocols**



# Encenicline: Phase 2 Study in Schizophrenia (NCT00706877)

- Objective: To evaluate the efficacy and safety of Encenicline for cognitive impairment in patients with schizophrenia.
- Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group, multinational study.[12]
- Participants: 319 patients with stable schizophrenia treated with atypical antipsychotics.[11]
   [13]
- Intervention: Patients were randomized to receive Encenicline (0.27 mg or 0.9 mg once daily) or placebo.[12]
- Primary Endpoint: Change from baseline in the Overall Cognition Index (OCI) from the CogState computerized battery.[12]
- Secondary Endpoints: Included the MATRICS Consensus Cognitive Battery (MCCB) (in US patients), the Schizophrenia Cognition Rating Scale (SCoRS), and the Positive and Negative Syndrome Scale (PANSS).[12]



Click to download full resolution via product page

Caption: Encenicline Phase 2 trial workflow.



# Galantamine: Representative Study in Alzheimer's Disease

- Objective: To assess the efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease.
- Study Design: A multi-month (e.g., 6-month), randomized, double-blind, placebo-controlled trial.[15]
- Participants: Patients diagnosed with probable Alzheimer's disease.
- Intervention: Galantamine administered orally, with doses typically titrated up to a maintenance dose of 16-24 mg/day, compared to placebo.[3][7]
- Primary Endpoints: Typically include a measure of cognitive function, such as the ADAS-cog.
- Secondary Endpoints: Often include measures of global function (e.g., CIBIC-plus), activities
  of daily living, and behavioral symptoms.[7]



Click to download full resolution via product page

Caption: Galantamine Alzheimer's trial workflow.

### Conclusion

**Encenicline** and galantamine represent two different strategies for enhancing cognitive function via the cholinergic system. Galantamine, with its dual mechanism of AChE inhibition and allosteric nAChR modulation, has established a role in the symptomatic treatment of



Alzheimer's disease, demonstrating modest but consistent cognitive benefits. **Encenicline**, a more targeted  $\alpha$ 7-nAChR partial agonist, showed promising signals in early-phase trials across different patient populations but ultimately did not translate to efficacy in pivotal late-stage studies. The reasons for this failure are likely complex but underscore the challenges of developing novel cognitive enhancers. For researchers, the divergent paths of these two compounds offer valuable insights into the complexities of cholinergic modulation and the translation of preclinical findings to clinical success.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Galantamine Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Galantamine in Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. Galantamine for dementia due to Alzheimer's disease and mild cognitive impairment PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. FORUM Pharma Announces Publication Of Encenicline Phase II Clinical Trial Results For Cognitive Impairment In Schizophrenia BioSpace [biospace.com]
- 14. alzforum.org [alzforum.org]
- 15. Long-term effects of galantamine on cognitive function in Alzheimer's disease: a largescale international retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Encenicline and Galantamine on Cognitive Tasks]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607309#head-to-head-comparison-of-encenicline-and-galantamine-on-cognitive-tasks]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com